molecular formula C21H25ClFN3O4 B000988 Moxifloxacin hydrochloride CAS No. 186826-86-8

Moxifloxacin hydrochloride

Cat. No. B000988
M. Wt: 437.9 g/mol
InChI Key: IDIIJJHBXUESQI-DFIJPDEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moxifloxacin hydrochloride is an 8-methoxy fluoroquinolone antibacterial agent designed for the treatment of community-acquired respiratory tract infections. It demonstrates potent antibacterial activity against a wide range of pathogens, including penicillin-susceptible and resistant Streptococcus pneumoniae, Haemophilus sp., and Moraxella catarrhalis, as well as atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae. Moxifloxacin hydrochloride is distinguished by its balanced excretion system, which does not require dosage adjustments in patients with renal or hepatic impairment, and exhibits excellent penetration into upper and lower respiratory tissues (Nightingale, 2000).

Synthesis Analysis

The synthesis and chemical characterization of moxifloxacin hydrochloride involve complex chemical processes that result in its unique molecular structure, which contributes to its effective antibacterial properties. While specific details on the synthesis process of moxifloxacin hydrochloride are proprietary and specialized within the field of medicinal chemistry, the literature highlights the importance of its 8-methoxyquinolone core for its activity. The development of moxifloxacin involved optimizing fluoroquinolone structures for enhanced activity against Gram-positive pathogens while maintaining effectiveness against Gram-negative organisms (Wise, 1999).

Molecular Structure Analysis

Moxifloxacin hydrochloride's molecular structure contributes significantly to its pharmacokinetic and pharmacodynamic properties. Its structure allows for rapid absorption and a long half-life, suitable for once-daily administration. The molecular design enhances penetration into key infection sites, particularly the respiratory tract, making it effective against a broad spectrum of bacteria. This structural advantage is critical for its application in treating respiratory tract infections (R. Wise, 1999).

Chemical Reactions and Properties

Moxifloxacin hydrochloride's chemical properties, including its reactivity and stability, underpin its effectiveness as an antibiotic. The compound's stability in various physiological conditions ensures its efficacy and safety for therapeutic use. Its chemical reactivity, particularly with bacterial enzymes and DNA gyrase, is central to its mechanism of action, inhibiting bacterial DNA replication and transcription (Charoo et al., 2020).

Physical Properties Analysis

Moxifloxacin hydrochloride exhibits physical properties that facilitate its distribution and absorption within the human body. Its solubility and permeability are crucial for its bioavailability and therapeutic effectiveness. The balanced hydrophilic and lipophilic nature of moxifloxacin hydrochloride contributes to its excellent penetration into respiratory tissues, an essential feature for treating respiratory infections (Charoo et al., 2020).

Chemical Properties Analysis

The chemical properties of moxifloxacin hydrochloride, including its acid-base behavior, solubility in different solvents, and reactivity towards light and pH changes, are optimized for its role as an antibiotic. These properties ensure that moxifloxacin maintains its structural integrity and activity under various storage conditions and within the body, contributing to its efficacy as a treatment for bacterial infections (Charoo et al., 2020).

Scientific Research Applications

  • Ophthalmic Applications :

    • A chitosan/β-glycerophosphate hydrogel system improves ocular delivery of moxifloxacin hydrochloride for treating bacterial infections (Asfour et al., 2021).
    • Moxifloxacin hydrochloride and dexamethasone sodium phosphate in eye drops can be simultaneously estimated, aiding in the treatment of eye infections (Motilal et al., 2013).
    • A study on rabbits found that topical administration of moxifloxacin hydrochloride leads to higher aqueous concentrations than oral administration (Fukuda et al., 2011).
  • Environmental Impact :

    • Moxifloxacin exposure significantly reduces Microcystis aeruginosa growth, photosynthesis, oxidative stress, and microcystin release, posing environmental risks (Wan et al., 2020).
  • Detection and Measurement :

    • A sensor built on carbon paste modified with silver nanoparticles provides a sensitive method for detecting Moxifloxacin Hydrochloride in real samples like tablets and human urine (Fekry, 2017).
    • An LC-MS/MS method for determining moxifloxacin in dried blood spots is applicable for therapeutic drug monitoring in multi-drug resistant tuberculosis treatment (Vu et al., 2011).
  • Biological Interactions :

    • Moxifloxacin interacts with calf thymus DNA through hydrogen bonding and Van der Waals force, with significant binding constants (Lv et al., 2014).
    • The drug can cause dose-dependent cytotoxicity in human corneal endothelial cells, affecting cell viability and causing cellular membrane damage (Park et al., 2021).
  • Clinical Efficacy :

    • Moxifloxacin is an effective and well-tolerated treatment for bacterial infections, including those caused by penicillin-resistant Streptococcus pneumoniae, with a convenient once-daily administration schedule (Keating & Scott, 2004).

Safety And Hazards

Moxifloxacin hydrochloride is associated with disabling and potentially irreversible serious adverse reactions, including tendinitis and tendon rupture, peripheral neuropathy, and CNS effects . It is advised to take precautionary measures against static discharge and to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

Moxifloxacin hydrochloride is used to treat a variety of bacterial infections. It is recommended to take this medication by mouth with or without food as directed by your doctor, usually once daily . The dosage and length of treatment are based on your medical condition and response to treatment . Future research may focus on further understanding its mechanism of action, potential side effects, and interactions with other substances.

properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIJJHBXUESQI-DFIJPDEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045921
Record name Moxifloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moxifloxacin Hydrochloride

CAS RN

186826-86-8
Record name Moxifloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186826-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moxifloxacin hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186826868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moxifloxacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOXIFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53598599T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxifloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Moxifloxacin hydrochloride
Reactant of Route 3
Reactant of Route 3
Moxifloxacin hydrochloride
Reactant of Route 4
Reactant of Route 4
Moxifloxacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Moxifloxacin hydrochloride
Reactant of Route 6
Moxifloxacin hydrochloride

Citations

For This Compound
3,940
Citations
MMH Al Omari, DS Jaafari, KA Al-Sou'od… - Profiles of drug …, 2014 - Elsevier
A comprehensive profile of moxifloxacin HCl with 198 references is reported. A full description including nomenclature, formulae, elemental analysis, and appearance is included. …
Number of citations: 53 www.sciencedirect.com
D Miller - Clinical Ophthalmology, 2008 - Taylor & Francis
… Moxifloxacin hydrochloride ophthalmic solution 0.5% is the ocular formulation/adaptation of … Moxifloxacin hydrochloride ophthalmic solution 0.5%, under the trade name Vegamox ® , …
Number of citations: 87 www.tandfonline.com
S Mandal, MKMJ Thimmasetty… - International journal …, 2012 - ncbi.nlm.nih.gov
… In the present investigation, efforts were made to prepare the sustained release moxifloxacin hydrochloride in situ gel forming ophthalmic solution using polymers such as sodium …
Number of citations: 136 www.ncbi.nlm.nih.gov
PK Pawar, R Katara, DK Majumdar - Acta pharmaceutica, 2012 - hrcak.srce.hr
The objective of the present investigation was to prepare and evaluate ocular inserts of moxifloxacin. An ocular insert was made from an aqueous dispersion of moxifloxacin, sodium …
Number of citations: 46 hrcak.srce.hr
AM Fekry - Biosensors and Bioelectronics, 2017 - Elsevier
… The Chemicals used in the present work are Moxifloxacin Hydrochloride, Delmoxa tablet (from delta pharma), graphite and silver nanoparticles powder, dispersion nanoparticles, <100 …
Number of citations: 75 www.sciencedirect.com
J Zhou, M Li, L Luo, H Gao, F Zheng - AAPS PharmSciTech, 2018 - Springer
The photodegradation study is essential for the phototoxicity assessment of fluoroquinolones. Various LC-MS techniques and ultraviolet (UV) lamp irradiation conditions have been …
Number of citations: 9 link.springer.com
R Albash, MM Abdellatif, M Hassan… - International Journal of …, 2021 - Taylor & Francis
… Moxifloxacin Hydrochloride (MOX) is an antimicrobial of low toxicity and has an effect against gram (+ve), and gram (-ve) bacteria. Citation3 MOX is either given as an intracameral …
Number of citations: 18 www.tandfonline.com
MA Hammam, HA Wagdy, RM El Nashar - Sensors and Actuators B …, 2018 - Elsevier
Moxifloxacin HCl, a fourth generation fluoroquinolone antibacterial agent developed to treat some respiratory and dermatological infections. In this paper, a molecularly imprinted …
Number of citations: 38 www.sciencedirect.com
BK Nanjwade, RV Deshmukh, KR Gaikwad… - European journal of …, 2012 - Springer
… In the present research work, ophthalmic in situ gelling system of Moxifloxacin hydrochloride was successfully formulated using three different gelling agents viz. Polyox, Sodium …
Number of citations: 27 link.springer.com
A Dutta, MTR Joy, SMA Ahsan, MK Gatasheh… - Chinese Journal of …, 2023 - Elsevier
The aggregation behavior of the mixture of cetyltrimethylammonium chloride (CTAC), a cationic surfactant, and moxifloxacin hydrochloride (MFH), a fourth-generation fluoroquinolone …
Number of citations: 21 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.